Wilforonide

説明

Significance of Natural Products in Biomedical Discovery

Natural products have historically been a cornerstone of drug discovery and development, providing a rich source of structurally diverse and biologically active compounds. scirp.orgnih.gov Since ancient times, civilizations have relied on plants, microorganisms, and animals for medicinal purposes. scielo.br This traditional knowledge has often formed the basis for modern pharmacological research, leading to the isolation of numerous therapeutic agents. nih.gov It is estimated that a significant percentage of all medicines are either natural products or their semi-synthetic derivatives. scirp.org For instance, approximately 35% of medicines have origins in natural products, with plants contributing 25%, microorganisms 13%, and animals about 3%. scielo.br

The enduring importance of natural products in drug discovery can be attributed to several key factors. They possess an immense structural and chemical diversity that is often unmatched by synthetic chemical libraries. nih.govscielo.br This complexity allows them to interact with a wide array of biological targets, including proteins and enzymes, with high specificity. mdpi.com Many natural products have a long history of use in traditional medicine, providing a foundation of empirical evidence for their biological effects. nih.gov This "biological history" is a distinct advantage over synthetically derived compounds. scirp.org

Furthermore, natural products continue to be a vital source of novel chemical scaffolds that are absent in current medicinal chemistry, offering new avenues for therapeutic intervention. scirp.org Despite the rise of other drug discovery methods, natural products consistently contribute a significant share of new clinical candidates and approved drugs, particularly in areas like oncology and infectious diseases. scirp.orgnih.gov The ongoing exploration of global biodiversity, much of which remains untapped, promises the discovery of many more valuable natural lead compounds. nih.govmdpi.com

Botanical Origin and Traditional Use of Tripterygium wilfordii Hook. f. (Lei Gong Teng) in Ethnomedicine

Wilforonide is a natural compound isolated from Tripterygium wilfordii Hook. f., a vine-like plant belonging to the Celastraceae family. thieme-connect.comontosight.ai This plant is native to China, Japan, and Korea. ontosight.ai Commonly known as "Lei Gong Teng" or "Thunder God Vine," it has a long and well-documented history of use in traditional Chinese medicine (TCM). science.govthno.org The first record of its medicinal use appeared in the Compendium of Materia Medica (Ben Cao Gang Mu Shi Yi). nih.gov

In TCM, Tripterygium wilfordii has been traditionally used for centuries to treat a variety of ailments. nih.gov Its primary applications have been for conditions characterized by inflammation and autoimmune responses. science.govthno.org Traditional uses include the treatment of joint pain, promoting blood circulation, relieving rheumatism, and reducing pain and swelling. nih.gov It has also been employed for managing skin disorders. thieme-connect.com In more recent decades, its traditional application for treating rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and other autoimmune diseases has been recognized and studied. nih.govebsco.com The plant's use has also been documented in South Korea, where it is known as “jeokseong” for RA treatment, and in Japan, as “raiji,” for managing inflammatory conditions like Crohn's disease and ulcerative colitis. nih.gov In the Wuliang Mountains of Yunnan, China, the stem and leaf of the plant are used in traditional medicine for liver cancer. springermedizin.de

Historical Perspective of Chemical and Pharmacological Research on Tripterygium Constituents

The transition of Tripterygium wilfordii from a traditional remedy to a subject of modern scientific investigation began to gain momentum in the mid-20th century. researchgate.net While recognized in the West as an insecticide in the 1930s, its medicinal properties were not extensively studied until the 1960s and 1970s. researchgate.net Early research focused on identifying the bioactive constituents responsible for its therapeutic effects.

Over the years, more than 300 compounds have been identified from the genus Tripterygium. science.gov These compounds fall into several major classes, including diterpenoids, triterpenoids, sesquiterpenes, alkaloids, and glycosides. ontosight.airsc.org The diterpenoids, particularly the abietane-type, have received significant attention. A pivotal moment in the pharmacological research of this plant was the isolation of triptolide (B1683669) in 1972, a potent diterpene triepoxide. thno.orgnih.gov Triptolide demonstrated significant anti-inflammatory, immunosuppressive, and anti-cancer activities, becoming a benchmark compound for research on Tripterygium constituents. thno.orgsigmaaldrich.com

Overview of this compound's Discovery and Initial Biological Activities

This compound is a butenolide natural product isolated from Tripterygium wilfordii. thieme-connect.com Its discovery was part of the ongoing effort to identify the specific molecules responsible for the plant's therapeutic effects. The first synthesis of (±)-wilforonide was completed in 1998. thieme-connect.com Later, in 2001, the first enantioselective syntheses of both (+)-wilforonide and (-)-wilforonide were accomplished, which also established the absolute configuration of the natural compound. nih.govacs.org

Initial biological studies on this compound revealed its potential as an anti-inflammatory and immunomodulatory agent. thieme-connect.comamazonaws.com Research has shown that this compound can inhibit T-cell proliferation and the production of interleukin-2 (B1167480) (IL-2), a key cytokine in the immune response. amazonaws.com It has also been identified as a component of T. wilfordii extracts that is involved in glucocorticoid receptor (GR)-mediated anti-inflammatory processes. thieme-connect.com As a novel ligand for the GR, this compound and its analogs have been considered potential candidates for new anti-inflammatory agents. thieme-connect.com Furthermore, extracts containing this compound have been shown to have a significant inhibitory effect on the expression and secretion of cellular adhesion molecules, suggesting its potential in treating inflammatory diseases. nih.gov

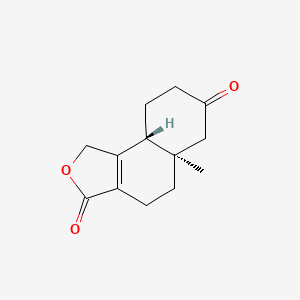

Structure

3D Structure

特性

CAS番号 |

104331-87-5 |

|---|---|

分子式 |

C13H16O3 |

分子量 |

220.26 g/mol |

IUPAC名 |

(5aR,9aR)-5a-methyl-4,5,6,8,9,9a-hexahydro-1H-benzo[e][2]benzofuran-3,7-dione |

InChI |

InChI=1S/C13H16O3/c1-13-5-4-9-10(7-16-12(9)15)11(13)3-2-8(14)6-13/h11H,2-7H2,1H3/t11-,13+/m0/s1 |

InChIキー |

OCLUXIQGSXDQNA-WCQYABFASA-N |

SMILES |

CC12CCC3=C(C1CCC(=O)C2)COC3=O |

異性体SMILES |

C[C@]12CCC3=C([C@@H]1CCC(=O)C2)COC3=O |

正規SMILES |

CC12CCC3=C(C1CCC(=O)C2)COC3=O |

同義語 |

wilforonide |

製品の起源 |

United States |

Isolation, Advanced Characterization Methodologies, and Stereochemical Assignment of Wilforonide

Chromatographic Strategies for Isolation and Purification of Wilforonide

Chromatography is indispensable for separating this compound from the crude extracts of its source, typically Tripterygium wilfordii thieme-connect.com. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.

Preparative High-Performance Liquid Chromatography (HPLC) Techniques

Preparative HPLC is a cornerstone for purifying natural products. It utilizes a high-pressure system to force a liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase) nih.govresearchgate.nethplc.eu. This compound, being a moderately polar organic compound, would likely be purified using reversed-phase HPLC (RP-HPLC). In RP-HPLC, a non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol mixtures). Compounds elute based on their hydrophobicity, with less polar compounds retained longer on the stationary phase. Optimization of solvent gradients, flow rates, and column selection is crucial for achieving high purity and yield of this compound nih.govhplc.eu.

Countercurrent Chromatography and Other Advanced Separation Methods

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that does not rely on a solid stationary phase, thereby avoiding irreversible adsorption and sample degradation wikipedia.orgaocs.org. This method uses two immiscible liquid phases, where the stationary phase is retained within a specialized column (often a helical tube within a centrifuge) by centrifugal force, while the mobile phase is pumped through it. This compound's distribution coefficient between the chosen biphasic solvent system dictates its separation. Droplet Countercurrent Chromatography (DCCC) is a related gravity-based CCC technique that has also been employed for separating natural products wikipedia.orggoogle.com. Other advanced methods might include flash chromatography or solid-phase extraction (SPE) as preliminary steps to reduce sample complexity before finer purification by HPLC or CCC.

Spectroscopic and Spectrometric Approaches for Structural Elucidation of this compound

Once isolated, the precise chemical structure of this compound is determined through a suite of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the atomic connectivity and the electronic environment of nuclei, primarily ¹H (proton) and ¹³C (carbon) mdpi.comnih.govresearchgate.net.

¹H NMR: Provides information on the number, type, and connectivity of hydrogen atoms. Chemical shifts indicate the electronic environment, while splitting patterns (multiplicity) reveal the number of neighboring protons, and coupling constants (J values) quantify interactions between adjacent nuclei mdpi.comnih.govnmrium.org.

¹³C NMR: Identifies the carbon skeleton of the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons mdpi.comnih.govlibretexts.org.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing atom-to-atom connectivities across single, double, or multiple bonds, thereby enabling the complete assignment of the molecular structure mdpi.comnih.govresearchgate.netnmrium.orglibretexts.orgjmp.ir. Advanced computational methods and AI are increasingly integrated to aid in spectral interpretation and structure elucidation mdpi.com.

Table 1: Typical ¹H NMR Chemical Shift Ranges

| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |

| Alkyl (CH₃, CH₂, CH) | 0.9 – 2.0 | Depends on neighboring groups |

| Allylic/Benzylic (CH₂) | 2.0 – 3.0 | Adjacent to C=C or aromatic ring |

| Alcohol (O-H) | 2.0 – 5.0 (broad) | Exchangeable, concentration dependent |

| Alkene (=C-H) | 4.5 – 6.5 | Attached to C=C |

| Aromatic (Ar-H) | 6.5 – 8.5 | Attached to aromatic ring |

| Aldehyde (CHO) | 9.0 – 10.0 | Characteristic singlet |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides the molecular weight of this compound and valuable structural information through fragmentation patterns github.iocity.ac.ukscienceready.com.aulibretexts.orggentechscientific.com.

Molecular Ion (M⁺): The mass-to-charge (m/z) ratio of the molecular ion corresponds to the molecular weight of this compound, allowing for the determination of its molecular formula when coupled with high-resolution mass analysis.

Fragmentation: Upon ionization (e.g., Electron Ionization - EI), the molecular ion fragments into smaller, charged species and neutral radicals. The pattern of these fragment ions (MS/MS or MS² spectra) provides clues about the molecule's structure, such as the presence of specific functional groups or substructures, by revealing characteristic mass losses or fragment masses github.ioscienceready.com.aulibretexts.orggentechscientific.com. For instance, the presence of carbonyl groups often leads to characteristic acylium ions scienceready.com.aulibretexts.org.

Table 2: Common Mass Spectrometry Fragmentation Patterns

| Fragmentation Type | Characteristic m/z Values / Observations | Relevant Functional Groups |

| Alpha-cleavage | Cleavage adjacent to a heteroatom (O, N, S) or π-system. | Alcohols, Ethers, Amines |

| McLafferty Rearrangement | 6-membered ring transition state, typically involves γ-hydrogens. | Carbonyls, Esters, Acids |

| Loss of Small Molecules | e.g., H₂O (18), CO (28), CO₂ (44), NH₃ (17). | Various functional groups |

| Acylium Ions ([RCO]⁺) | Stable ions formed from carbonyl compounds. | Aldehydes, Ketones, Esters |

| Benzylic Cleavage | Cleavage of bonds adjacent to an aromatic ring, forming stable benzylic carbocations. | Aromatic compounds |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

IR Spectroscopy: IR spectroscopy probes molecular vibrations, providing information about the functional groups present in this compound vscht.czyoutube.comspectroscopyonline.comlibretexts.org. Specific absorption bands correspond to stretching and bending vibrations of different chemical bonds. For example, a strong absorption around 1700 cm⁻¹ typically indicates a carbonyl group (C=O), while a broad band between 3200-3600 cm⁻¹ suggests the presence of an O-H group (alcohol or carboxylic acid) vscht.czyoutube.comlibretexts.org.

Table 3: Characteristic IR Absorption Frequencies for Functional Groups

| Functional Group | Bond Type | Typical Absorption Range (cm⁻¹) | Intensity | Notes |

| Alkane | C-H str | 3000 – 2850 | Strong | Saturated C-H stretching |

| Alkene | =C-H str | 3100 – 3000 | Medium | Unsaturated C-H stretching |

| Alkyne | ≡C-H str | 3300 – 3100 | Medium | Unsaturated C-H stretching |

| Alkene | C=C str | 1680 – 1640 | Weak-Med | Carbon-carbon double bond stretching |

| Alkyne | C≡C str | 2260 – 2100 | Weak | Carbon-carbon triple bond stretching |

| Alcohol/Phenol | O-H str | 3600 – 3200 (broad) | Strong | Hydrogen bonded; sharp band around 3600 cm⁻¹ for free O-H |

| Amine | N-H str | 3500 – 3300 (medium) | Medium | Primary amines show two bands, secondary amines show one |

| Aldehyde/Ketone | C=O str | 1740 – 1680 | Strong | Conjugation shifts to lower wavenumbers; aldehydes have C-H stretch ~2700-2800 cm⁻¹ |

| Carboxylic Acid | O-H str | 3300 – 2500 (very broad) | Strong | Often overlaps C-H stretching region |

| Carboxylic Acid | C=O str | 1730 – 1700 | Strong | Conjugation shifts to lower wavenumbers |

| Ester | C=O str | 1750 – 1735 | Strong | Conjugation shifts to lower wavenumbers |

| Ether | C-O str | 1250 – 1000 | Strong | Multiple bands possible |

UV-Vis Spectroscopy: UV-Vis spectroscopy is used to detect chromophores – parts of a molecule that absorb UV or visible light technologynetworks.comwikipedia.orgdenovix.comunchainedlabs.commsu.edu. While it can indicate the presence of conjugated systems (e.g., double bonds, aromatic rings) and is useful for quantification, it provides less detailed structural information compared to NMR or MS for complex molecules like this compound.

Stereochemical Assignment of this compound

The stereochemistry of this compound is a critical aspect of its structure, as different stereoisomers can exhibit distinct biological activities. The synthesis of both (+)- and (-)-wilforonide using chiral auxiliaries derived from (R)-pulegone highlights the importance of stereocontrol in its preparation rsc.orgresearchgate.net. Stereochemical assignment typically involves:

Chiral Chromatography: Using chiral stationary phases in HPLC or GC to separate enantiomers or diastereomers.

Optical Rotation: Measuring the specific rotation ([α]D) of the compound, which is characteristic of chiral molecules.

NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of protons, aiding in the determination of relative stereochemistry. Comparison of experimental NMR data with those of synthesized enantiomers or known stereoisomers is also a common strategy.

X-ray Crystallography: If this compound can be crystallized, X-ray diffraction provides definitive three-dimensional structural information, including absolute stereochemistry.

Chiroptical Methods for Absolute Stereochemical Assignment of this compound

The determination of absolute stereochemistry is paramount for understanding a molecule's biological activity and its interactions within chiral environments. Chiroptical methods, which probe the interaction of chiral molecules with polarized light, are indispensable tools for this purpose.

Circular Dichroism (CD) Spectroscopy in Enantiomeric Characterization

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by optically active (chiral) molecules jascoinc.comnih.govcncb.ac.cnnih.gov. This phenomenon, known as the Cotton Effect, arises when a chromophore within a chiral molecule interacts with polarized light. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and absolute configuration.

For this compound, CD spectroscopy would be employed to analyze its enantiomeric purity and to help assign its absolute stereochemistry. By comparing the experimental CD spectrum of an isolated or synthesized sample of this compound with spectra of known compounds or with theoretically calculated spectra (often using density functional theory), researchers can definitively determine the absolute configuration at its stereocenters jascoinc.comnih.govnih.gov. The presence of distinct positive or negative CD bands at specific wavelengths provides a unique fingerprint that can distinguish between enantiomers and confirm the success of stereoselective synthetic routes.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is closely related to CD spectroscopy and describes the wavelength dependence of a chiral molecule's optical rotation nipne.rojasco-global.comleidenuniv.nlnih.govnih.gov. While optical rotation measures the net rotation of the plane of linearly polarized light, ORD provides a more detailed spectral profile by plotting this rotation as a function of wavelength.

ORD studies can reveal characteristic dispersion curves that are indicative of specific functional groups and their stereochemical arrangements within a molecule. For this compound, ORD measurements would complement CD data by providing additional spectral information that can aid in structural confirmation and stereochemical assignment. The shape and sign of the ORD curves, particularly in the vicinity of absorption bands, can offer insights into the conformation and absolute configuration of the molecule.

Computational Chemistry in Structural Confirmation and Conformational Analysis of this compound

Computational chemistry plays a vital role in modern natural product research, offering predictive power and detailed insights that complement experimental data. For this compound, these methods are crucial for confirming structural assignments derived from spectroscopic analyses and for understanding its conformational preferences.

Techniques such as Density Functional Theory (DFT) and molecular mechanics force fields are widely used to model molecules like this compound researchgate.netnih.govsapub.org. Computational chemists can perform conformational searches to identify the most stable three-dimensional arrangements of the molecule, considering factors like torsional angles and non-bonded interactions researchgate.netsapub.orgbigchem.eunih.gov. These analyses help in predicting the molecule's behavior in solution and in solid-state.

Furthermore, computational methods can be used to predict spectroscopic properties, including CD and ORD spectra, which can then be directly compared with experimental results jascoinc.comnih.govleidenuniv.nl. This comparison is a powerful tool for validating proposed structures and assigning absolute stereochemistry. By calculating the energies and geometries of different possible stereoisomers, computational chemistry can help pinpoint the most likely configuration for this compound, thereby corroborating or guiding experimental findings.

The development of enantioselective synthetic routes to this compound has been a significant achievement, enabling access to both enantiomers for detailed study. These syntheses often employ chiral auxiliaries derived from readily available chiral sources, such as (R)-pulegone.

| Enantiomer | Chiral Auxiliary/Method | Enantiomeric Excess (ee) | Key Reference(s) |

| (+)-Wilforonide | Derived from chiral source (e.g., (R)-pulegone) | >98% | researchgate.netrsc.orgacs.org |

| (-)-Wilforonide | Derived from chiral source (e.g., (R)-pulegone) | >98% | researchgate.netrsc.orgacs.org |

Biosynthesis and Metabolic Pathways of Wilforonide

Proposed Biosynthetic Pathways of Wilforonide in Tripterygium wilfordii

The construction of the this compound molecule is believed to follow the canonical pathway of sesquiterpenoid biosynthesis, beginning with simple five-carbon precursors and proceeding through a series of complex enzymatic reactions to form its characteristic structure.

Precursor Identification and Elucidation of Early Steps

All terpenoids, including sesquiterpenoids like this compound, originate from two fundamental five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govscielo.br Plants synthesize these precursors through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. nih.gov Typically, sesquiterpenes derive their precursors from the cytosolic MVA pathway. nih.gov

Through a series of condensation reactions, one molecule of DMAPP is combined with two molecules of IPP to form the 15-carbon linear molecule, farnesyl diphosphate (B83284) (FPP). scielo.brresearchgate.netwur.nl FPP is the universal and direct precursor for all sesquiterpenoids, serving as the critical substrate for the next phase of biosynthesis. researchgate.netwur.nlnih.gov

Enzymatic Transformations and Key Intermediates

The immense structural diversity of sesquiterpenoids arises from the activity of a class of enzymes known as terpene synthases (TPS). Specifically, sesquiterpene synthases (SQS) catalyze the conversion of the linear FPP into a vast array of cyclic sesquiterpene scaffolds. nih.gov This step is a crucial branching point, as different SQS enzymes can produce unique carbon skeletons from the same FPP substrate.

Following the initial cyclization by an SQS, the resulting sesquiterpene hydrocarbon undergoes a series of post-cyclization modifications, primarily oxidation reactions. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s), which introduce hydroxyl groups and other functionalities to the carbon skeleton. mdpi.com This oxidative tailoring is responsible for the final structure and bioactivity of the specific sesquiterpenoid. For this compound, it is proposed that a specific SQS first forms the foundational carbon backbone, which is then sequentially oxidized by a series of dedicated CYP450 enzymes to yield the final this compound molecule. The exact intermediates in this pathway are yet to be definitively identified.

Genetic and Transcriptomic Analysis of this compound Biosynthesis Enzymes

Identifying the specific genes that encode the enzymes for this compound biosynthesis is crucial for understanding and manipulating its production. Although research has focused more on other major terpenoids from T. wilfordii like triptolide (B1683669) and celastrol, the methodologies employed provide a clear blueprint for identifying this compound-related genes. nih.govnih.gov

High-throughput sequencing and bioinformatic analyses of the T. wilfordii genome and transcriptome are powerful tools for this purpose. sci-hub.st By comparing the gene expression profiles of tissues with high and low this compound accumulation, researchers can identify candidate genes. For instance, studies have successfully identified numerous genes from key enzyme families potentially involved in terpenoid biosynthesis in T. wilfordii. sci-hub.stnih.govresearchgate.net

| Gene Family | Abbreviation | Proposed Function in this compound Biosynthesis | Reference |

|---|---|---|---|

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Key enzyme in the MEP precursor pathway. | researchgate.net |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Rate-limiting enzyme in the MVA precursor pathway. | mdpi.com |

| Farnesyl pyrophosphate synthase | FPPS | Synthesizes the direct C15 precursor, FPP. | researchgate.net |

| Sesquiterpene Synthase | SQS / TPS | Catalyzes the cyclization of FPP to form the sesquiterpene backbone. | tandfonline.com |

| Cytochrome P450 Monooxygenase | CYP450 | Performs oxidative modifications (e.g., hydroxylation) on the backbone. | nih.gov |

| WRKY Transcription Factors | WRKY | Regulates the expression of biosynthetic genes. | nih.gov |

Transcriptomic studies on T. wilfordii hairy roots have shown that the expression levels of genes involved in the terpenoid backbone biosynthesis correlate with the accumulation of specific secondary metabolites, providing a method to infer potential pathway genes. sci-hub.stresearchgate.net

Metabolic Engineering Approaches for Enhanced this compound Production

The low natural abundance of many valuable compounds in T. wilfordii makes metabolic engineering a promising strategy for increasing production. nih.gov This involves the targeted genetic modification of the plant or a heterologous host (like yeast or E. coli) to enhance the metabolic flux towards the desired compound. frontiersin.org

Key strategies for boosting this compound production could include:

Overexpression of Key Biosynthetic Genes : Once the specific SQS and CYP450 genes for the this compound pathway are identified, their overexpression can specifically channel FPP towards this compound synthesis. This has been shown to be effective for triptolide production, where overexpressing specific TPS genes significantly increased yields. nih.gov

Suppression of Competing Pathways : Downregulating genes that divert FPP into other competing metabolic pathways (e.g., sterol or other sesquiterpene biosynthesis) could free up more precursor for this compound production.

Engineering Transcription Factors : Overexpressing positive regulatory transcription factors (like certain WRKY or MYB family members) or silencing negative regulators can simultaneously upregulate multiple genes within the this compound biosynthetic pathway. nih.gov

Environmental and Developmental Regulation of this compound Biosynthesis

The production of secondary metabolites in plants is not static; it is dynamically regulated by both internal developmental cues and external environmental stimuli. scienceopen.com The biosynthesis of terpenoids in T. wilfordii is known to be influenced by such factors.

Phytohormones, particularly jasmonates like methyl jasmonate (MeJA), are potent elicitors of secondary metabolism in many plants, including T. wilfordii. frontiersin.org Studies have demonstrated that treating T. wilfordii hairy roots with MeJA can significantly alter the expression of terpenoid biosynthesis genes and the accumulation of their products. sci-hub.stresearchgate.netfigshare.com For example, MeJA treatment was found to promote the production of wilforgine (B207125) and wilforine (B192672), indicating its role in modulating specific branches of the terpenoid pathway. sci-hub.stfigshare.com It is highly probable that this compound biosynthesis is similarly regulated by jasmonate signaling pathways.

Developmental stage also plays a role, as the accumulation of secondary metabolites can be tissue-specific and vary with the age of the plant. nih.gov In Arabidopsis, the miR156-SPL module, which acts as a key developmental cue, has been shown to regulate sesquiterpene biosynthesis, suggesting that similar age-dependent regulatory mechanisms could be active in T. wilfordii. nih.gov Abiotic stresses, such as high temperature or changes in pH, can also impact the production of secondary metabolites, likely through the activation of stress-responsive signaling cascades that intersect with biosynthetic pathways. scienceopen.com

| Factor | Type | Proposed Effect on this compound Pathway | Reference |

|---|---|---|---|

| Methyl Jasmonate (MeJA) | Phytohormone Elicitor | Upregulates expression of transcription factors and key biosynthetic enzymes (TPS, CYP450s). | sci-hub.stfigshare.com |

| Developmental Cues (e.g., plant age) | Endogenous Signal | Expression of regulatory genes (e.g., SPLs) changes with age, altering the metabolic profile. | nih.gov |

| Abiotic Stress (e.g., temperature, pH) | Environmental Stimuli | Activates stress-response pathways that can enhance secondary metabolite production. | scienceopen.com |

Pharmacological Activities and Underlying Molecular Mechanisms of Wilforonide Preclinical Focus

In Vitro Cellular Model Systems for Activity Assessment

The initial characterization of Wilforonide's biological activity has been conducted using a variety of in vitro cellular models. These systems provide a foundational understanding of how the compound interacts with cellular components and influences key biological pathways.

Receptor Binding and Ligand Interaction Profiling

Currently, specific data from comprehensive receptor binding and ligand interaction profiling for this compound is not extensively available in the public domain. Such studies are crucial to identify the primary molecular targets of a compound. Typically, these assays involve screening the compound against a panel of known receptors, ion channels, and transporters to determine its binding affinity and selectivity. The absence of this specific data for this compound limits the precise identification of its direct receptor-mediated effects.

Enzyme Inhibition and Activation Assays (e.g., COX-1, COX-2, NF-κB, IL-1β pathways)

The NF-κB signaling pathway is a critical regulator of inflammatory responses. nih.gov Inhibition of this pathway can suppress the expression of pro-inflammatory genes. nih.gov Preclinical studies on compounds structurally related to this compound suggest that they may exert anti-inflammatory effects by targeting components of the NF-κB pathway, such as inhibiting the degradation of IκBα and the subsequent nuclear translocation of NF-κB subunits. nih.govnih.gov

The IL-1β pathway is another key mediator of inflammation. Modulation of this pathway can significantly impact the inflammatory process. While direct evidence of this compound's activity on the IL-1β pathway is limited, the interconnectedness of inflammatory signaling suggests that inhibition of NF-κB could indirectly affect IL-1β production and signaling.

Table 1: Investigated Inflammatory Pathways and Potential for this compound's Activity

| Pathway | Role in Inflammation | Potential for this compound Interaction (based on related compounds) |

| COX-1 | Production of prostaglandins (B1171923) for physiological functions | Data not available |

| COX-2 | Production of prostaglandins at sites of inflammation | Data not available |

| NF-κB | Master regulator of inflammatory gene expression | Potential for inhibition |

| IL-1β | Pro-inflammatory cytokine signaling | Potential for modulation |

Signal Transduction Pathway Modulation Analysis

Beyond the primary inflammatory pathways, the broader effects of a compound on intracellular signal transduction are critical to understanding its mechanism of action. Research into related diterpenoid compounds suggests that modulation of pathways such as the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascades could be relevant.

The MAPK pathway is involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. The STAT3 signaling pathway, in particular, is a key mediator of cytokine signaling and is often dysregulated in inflammatory diseases and cancer. Inhibition of STAT3 activation has been shown to suppress tumor growth and inflammation. nih.gov While direct studies on this compound are pending, the known activities of similar compounds suggest that these pathways are plausible targets.

Gene Expression and Proteomic Analysis in Treated Cells

To gain a more comprehensive understanding of a compound's cellular effects, global changes in gene and protein expression are analyzed. For this compound, specific, detailed gene expression and proteomic analyses from treated cells are not yet available in peer-reviewed literature. Such studies would typically involve techniques like microarray or RNA-sequencing for transcriptomics and mass spectrometry for proteomics to identify which genes and proteins are up- or down-regulated following treatment. This information is invaluable for hypothesis generation regarding the compound's mechanism of action.

Modulation of Cellular Proliferation, Apoptosis, and Autophagy Pathways

The impact of a compound on cell fate processes such as proliferation, apoptosis (programmed cell death), and autophagy (cellular self-degradation) is a cornerstone of preclinical assessment, particularly in the context of cancer research.

Studies on analogous compounds have demonstrated the ability to induce apoptosis in cancer cells through the mitochondrial pathway. nawah-scientific.commdpi.com This typically involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis. nawah-scientific.commdpi.com Furthermore, the modulation of cell cycle progression is a common mechanism by which anti-proliferative effects are achieved. nih.gov While specific data for this compound is needed, it is plausible that it could share these properties.

Table 2: Potential Effects of this compound on Cell Fate Pathways (Inferred from Related Compounds)

| Cellular Process | Potential Effect | Underlying Mechanism |

| Proliferation | Inhibition | Cell cycle arrest |

| Apoptosis | Induction | Activation of the mitochondrial pathway, caspase activation |

| Autophagy | Modulation | Data not available |

Immunomodulatory Effects in Isolated Immune Cells

The ability of a compound to modulate the activity of immune cells is a key aspect of its pharmacological profile. In vitro assays using isolated immune cells, such as lymphocytes and macrophages, are employed to assess these effects.

While direct studies on this compound's effects on specific lymphocyte subsets or macrophage polarization are not yet published, the general immunomodulatory potential of related natural products has been noted. nih.gov Such effects can include the suppression of pro-inflammatory cytokine production by macrophages and the modulation of lymphocyte proliferation and differentiation. nih.govnih.gov Future studies will be necessary to delineate the specific immunomodulatory profile of this compound.

In Vivo Preclinical Efficacy Studies in Animal Models

Inflammatory Disease Models (e.g., Arthritis, Fibrosis)

Preclinical evaluation of therapeutic agents for inflammatory diseases frequently employs animal models that mimic the pathological features of human conditions such as rheumatoid arthritis and fibrosis. For arthritis research, the Collagen-Induced Arthritis (CIA) model is widely used. ox.ac.uknih.govcreative-animodel.comcriver.com In this model, immunization with type II collagen induces an autoimmune response leading to synovitis, cartilage degradation, and bone erosion, closely resembling the pathology of rheumatoid arthritis. ox.ac.uk

For studying fibrosis, particularly pulmonary fibrosis, the bleomycin-induced model is a standard method. nih.govmeliordiscovery.comhelsinki.fikoreamed.org Intratracheal administration of the antibiotic bleomycin (B88199) causes lung injury, inflammation, and subsequent excessive deposition of extracellular matrix proteins, leading to fibrotic scarring. meliordiscovery.com

Despite the availability of these well-established models for assessing anti-inflammatory and anti-fibrotic agents, specific in vivo preclinical efficacy studies focusing solely on this compound in these models are not extensively documented in publicly available scientific literature.

Immunological Disease Models

Animal models are indispensable for investigating the efficacy of compounds on immunological diseases by replicating specific aspects of human autoimmune conditions. For instance, Experimental Autoimmune Encephalomyelitis (EAE) is the most common model for multiple sclerosis, characterized by T-cell-mediated inflammation and demyelination of the central nervous system. nih.govnih.govwikipedia.orgcriver.comexperimentica.com

Models for Systemic Lupus Erythematosus (SLE), another complex autoimmune disease, include spontaneous models like the NZB/W F1 and MRL/lpr mouse strains, which develop lupus-like symptoms such as autoantibody production and nephritis. nih.govnih.govinotiv.comfrontiersin.org Induced models, such as the pristane-induced lupus model, are also used to study specific pathogenic pathways. nih.gov

While these models are crucial for testing immunomodulatory therapies, detailed in vivo preclinical studies evaluating the specific efficacy of this compound in these immunological disease models are not readily found in the current scientific literature.

Anti-tumor Activity in Xenograft and Syngeneic Models

The preclinical assessment of anti-cancer agents relies heavily on in vivo tumor models. Xenograft models, which involve implanting human tumor cells or tissues into immunodeficient mice, are widely used to evaluate a compound's direct anti-tumor effects. nih.govoncotarget.comfrontiersin.orgrsc.org Syngeneic models, conversely, utilize tumor cells from the same genetic background as the immunocompetent host mouse. nih.govcriver.comtd2inc.complos.org This allows for the investigation of therapies that modulate the tumor-immune microenvironment, which is critical for the development of immunotherapies. nih.govplos.org

Although these models are standard for evaluating the anti-tumor potential of new chemical entities, comprehensive preclinical studies detailing the specific anti-tumor activity of this compound in either xenograft or syngeneic models are not extensively available in the public scientific domain.

Neuroprotective and Other Therapeutic Potential in Disease Models

Animal models of neurodegenerative diseases are vital for testing potential neuroprotective therapies. For Parkinson's disease, models are often created using neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP to induce the loss of dopaminergic neurons, mimicking the primary pathology of the disease. nih.govnih.govresearchgate.netbiorxiv.org For Alzheimer's disease, transgenic mouse models that overexpress proteins like amyloid precursor protein (APP) and presenilin 1 (PS1) are used to replicate the characteristic amyloid plaques and cognitive deficits. scitechdaily.comreachmd.comnews-medical.netnih.govnih.gov

While these models are fundamental for screening compounds for neuroprotective potential, specific in vivo studies focusing on the efficacy of this compound in these established neurodegenerative disease models have not been widely published.

Multi-Target Pharmacological Interactions and Network Pharmacology Analysis

While direct in vivo studies on this compound are limited, its pharmacological complexity can be inferred from network pharmacology analyses of its source, Tripterygium wilfordii (TW). nih.govnih.govnih.gov Network pharmacology is a computational approach that integrates systems biology and polypharmacology to analyze the complex interactions between drug components and multiple targets within a biological network. mdpi.commdpi.com This "multi-target, multi-pathway" approach is particularly suited for natural products, which often contain multiple bioactive compounds. nih.gov

Studies on TW have identified numerous active compounds and predicted their interactions with a wide array of protein targets. nih.govnih.govnih.gov this compound, as a significant bioactive constituent of TW, is predicted to contribute to these multi-target interactions. These analyses construct "compound-target-disease" networks to elucidate the molecular mechanisms underlying the plant's therapeutic effects.

For instance, network pharmacology studies on TW for conditions like Crohn's disease and diabetic nephropathy have identified key protein targets involved in critical signaling pathways. nih.govnih.gov Although these studies analyze the combined effect of all active ingredients in the plant, they provide a valuable framework for understanding the potential multi-target interactions of individual components like this compound.

The interactive table below summarizes potential key targets for Tripterygium wilfordii compounds, including this compound, as identified through network pharmacology analyses in the context of various diseases.

| Disease Context | Potential Key Protein Targets | Associated Signaling Pathways |

| Crohn's Disease | VEGFA, MAPK8, CASP3 | TNF signaling, NF-kappa B signaling, Apoptosis |

| Diabetic Nephropathy | AKT1, IL6, VEGFA, TNF | AGE-RAGE signaling, HIF-1 signaling, IL-17 signaling |

| Acute Myeloid Leukemia | TP53, JUN, RELA, MAPK3 | NF-kappa B signaling, Toll-like receptor signaling |

This data is derived from network pharmacology studies on the whole plant Tripterygium wilfordii and represents potential interactions to which this compound may contribute.

Mechanisms of Action in Specific Biological Systems

Based on the multi-target interactions predicted by network pharmacology of Tripterygium wilfordii, the mechanisms of action for its constituent compounds, such as this compound, are likely multifaceted. The identified target proteins are integral to several core biological systems and pathways implicated in inflammation, immunity, and cell proliferation. nih.govnih.govnih.gov

Enrichment analysis of these targets consistently points towards involvement in key signaling pathways:

Inflammatory and Immune Pathways: A primary mechanism appears to be the modulation of inflammatory cascades. Targets are frequently enriched in the Tumor Necrosis Factor (TNF) and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.govnih.gov These pathways are central regulators of immune responses and inflammation, and their modulation can suppress the production of pro-inflammatory cytokines.

Cell Apoptosis and Proliferation: Targets such as Caspase-3 (CASP3) and various Mitogen-Activated Protein Kinases (MAPKs) are crucial nodes in apoptosis and cell cycle regulation pathways. nih.gov This suggests a mechanism involving the induction of programmed cell death in pathological cells, which is relevant for anti-tumor and certain anti-inflammatory effects.

Angiogenesis: Vascular Endothelial Growth Factor A (VEGFA) is a frequently identified target, indicating a potential anti-angiogenic mechanism. nih.govnih.gov By inhibiting the formation of new blood vessels, compounds from TW could restrict tumor growth and modulate inflammatory processes.

Metabolic and Stress Responses: Pathways such as the Hypoxia-inducible factor-1 (HIF-1) signaling pathway are also implicated, suggesting an effect on cellular responses to stress and oxygen metabolism. nih.gov

Structure Activity Relationship Sar Studies and Analog Design of Wilforonide

Identification of Key Pharmacophoric Elements and Functional Groupsrsc.org

The identification of key pharmacophoric elements and functional groups within Wilforonide is foundational to its analog design. These elements are the specific molecular features responsible for the compound's interaction with its biological target, thereby mediating its activity. While specific research detailing this compound's pharmacophore is not explicitly provided in the search results, general principles of SAR highlight the importance of functional groups. For instance, in studies of other enzyme inhibitors, critical functional groups like hydroxamates and phosphonates have been identified as essential for maintaining potency, with modifications leading to a loss of biological activity due to unfavorable steric interactions or disruption of key binding interactions rsc.org. Generally, SAR analysis aims to pinpoint which parts of a molecule are indispensable for its biological function and which can be altered without compromising or even improving activity drugdesign.org.

Synthetic Strategies for this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives is a critical aspect of SAR studies, enabling the generation of diverse chemical entities for biological evaluation. These strategies aim to create compounds that either mimic or modify the core structure of this compound to probe specific structure-activity relationships.

Enantioselective Synthesis of this compound and its Stereoisomersnih.govmdpi.combeilstein-journals.org

Many biologically active molecules, including potential drug candidates, exhibit stereoselectivity, meaning different stereoisomers can have vastly different biological activities or even opposing effects mdpi.comrsc.orgnih.gov. Therefore, enantioselective synthesis, which produces a specific stereoisomer in high purity, is vital for understanding the precise SAR of this compound. While specific enantioselective syntheses for this compound are not detailed in the provided snippets, the general importance of this approach is well-established. For example, in the synthesis of other complex molecules, enantioselective methods are employed to control the formation of stereocenters, ensuring that the desired isomer is produced mdpi.comrsc.orgnih.govnih.govbeilstein-journals.org. This is crucial because even minor structural differences, such as the spatial arrangement of atoms, can significantly impact how a molecule interacts with its biological target nih.gov.

Semi-synthetic and Total Synthetic Approaches to this compound and Analogsnih.govmdpi.combeilstein-journals.orgresearchgate.netbeilstein-journals.orgabyntek.com

Both semi-synthetic and total synthetic approaches are employed to generate this compound analogs. Total synthesis involves building the molecule from basic chemical building blocks, allowing for complete control over its structure and stereochemistry mdpi.comresearchgate.net. Semi-synthesis, on the other hand, starts with a naturally occurring or readily available precursor (which could potentially be this compound itself or a related natural product) and modifies it through chemical reactions abyntek.comnih.gov. This can be a more efficient route if a suitable starting material is available. For complex molecules, these synthetic strategies are essential for accessing diverse libraries of compounds for SAR studies mdpi.comresearchgate.netabyntek.com. For example, the synthesis of nucleoside analogs often involves strategies like addition to carbonyl groups or cross-coupling reactions to introduce aryl moieties, demonstrating the varied synthetic methodologies available mdpi.com. Similarly, modifications of natural product scaffolds like Erythromycin A have been achieved through selective functionalization, highlighting the utility of semi-synthetic approaches nih.gov.

Impact of Structural Modifications on Biological Activity and Selectivity

The impact of structural modifications on biological activity and selectivity is the core outcome of SAR studies. By synthesizing and testing various analogs, researchers can determine which structural changes lead to increased potency (activity at lower concentrations), improved selectivity for the intended target over off-targets, or enhanced pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). For example, studies on other inhibitors have shown that modifications to functional groups or the introduction of steric alterations can significantly affect biological activity, sometimes leading to a complete loss of function if key interactions are disrupted rsc.org. Conversely, judicious modifications can optimize these properties, leading to more effective and safer therapeutic agents drugdesign.orgnih.gov. Selectivity is particularly important in drug design, aiming to target specific enzymes or receptors while minimizing interactions with others to reduce side effects nih.gov.

Computational Approaches to SAR (QSAR) and De Novo Drug Designlibretexts.org

Computational methods play an increasingly vital role in SAR studies and analog design, offering efficient ways to explore chemical space and predict molecular behavior. Quantitative Structure-Activity Relationship (QSAR) models, for instance, statistically correlate chemical structure with biological activity, allowing for the prediction of activity for new, unsynthesized compounds nih.gov. These models can be based on 2D descriptors or more informative 3D approaches, such as pharmacophore modeling or molecular docking nih.gov.

De novo drug design utilizes computational algorithms to generate novel molecular structures that are predicted to have desired biological activities and properties researchgate.netnih.govuniversiteitleiden.nlsilicos-it.bescielo.org.mx. These methods can range from structure-based design, which uses the 3D structure of the biological target, to ligand-based design, which relies on the known properties of active molecules researchgate.netnih.govuniversiteitleiden.nlscielo.org.mx. Advanced techniques, including machine learning and deep learning (e.g., Variational Autoencoders, Generative Adversarial Networks), are being integrated into de novo design to create molecules with optimized multiple properties simultaneously researchgate.netnih.govuniversiteitleiden.nl. These computational tools accelerate the drug discovery process by prioritizing promising candidates for synthesis and experimental testing, thereby reducing costs and timelines universiteitleiden.nlsilicos-it.bescielo.org.mx.

Analytical Methodologies for Wilforonide Research and Quantification in Complex Matrices

Chromatographic Quantification in Biological Samples (e.g., LC-MS/MS, GC-MS)

Chromatographic methods coupled with mass spectrometry are the gold standard for quantifying small molecules like Wilforonide in complex biological matrices such as plasma, blood, or urine. nih.gov These techniques offer high sensitivity and specificity, allowing for the detection of trace amounts of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely applied technique for bioanalytical quantification of this compound and related compounds. epo.org The methodology involves a multi-step process:

Sample Preparation: Biological samples are first processed to remove interfering substances, primarily proteins and lipids. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile (B52724), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) for cleaner samples and better sensitivity. An internal standard (IS), often a stable isotope-labeled version of the analyte, is added at the beginning of this process to correct for variations in sample recovery and instrument response. europa.eu

Chromatographic Separation: The processed sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. The separation is typically achieved on a reversed-phase column (e.g., C18), where a mobile phase consisting of an aqueous component (like water with formic acid) and an organic component (like acetonitrile or methanol) is used to elute the compounds. The gradient elution allows for the separation of this compound from other matrix components and metabolites.

Detection and Quantification: The eluent from the LC column is introduced into a tandem mass spectrometer. This compound is typically ionized using electrospray ionization (ESI) in negative or positive mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (corresponding to the molecular weight of this compound) is selected and fragmented to produce a characteristic product ion. This specific precursor-to-product ion transition is highly selective for this compound, minimizing the chance of interference and ensuring accurate quantification even at very low concentrations. epo.org

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for the direct analysis of thermolabile and polar compounds like this compound. The high temperatures used in the GC inlet can cause degradation of the molecule. To be analyzed by GC-MS, this compound would likely require a chemical derivatization step to convert it into a more volatile and thermally stable form. thegoodscentscompany.com While GC-MS can offer excellent chromatographic resolution, the additional sample preparation step makes it more complex and less direct than LC-MS/MS for this particular compound. nih.gov

Below is an interactive table summarizing typical parameters for a hypothetical LC-MS/MS method for this compound quantification.

| Parameter | Typical Specification |

|---|---|

| Chromatography System | UPLC or HPLC |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM Transition | (Precursor Ion) → (Product Ion) e.g., m/z 221.1 [M+H]⁺ → specific fragment |

| Internal Standard | Stable Isotope-Labeled this compound or a structural analog |

Spectroscopic Detection and Imaging in Plant Extracts and Research Samples

Spectroscopic techniques are indispensable for the initial identification, structural elucidation, and purity assessment of this compound, particularly in isolated research samples and plant extracts.

UV-Visible (UV-Vis) Spectroscopy: This technique is often used in conjunction with HPLC (HPLC-UV) for the detection and quantification of this compound in plant extracts. The this compound molecule contains chromophores, such as the α,β-unsaturated ketone system, which absorb light in the UV region. A UV-Vis detector can measure this absorbance, allowing for the quantification of the compound when compared against a reference standard. While not as specific as mass spectrometry, it is a robust and cost-effective method for routine analysis and quality control of extracts. epo.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the unambiguous structural determination of organic molecules. For a novel or isolated compound like this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. acs.org This data allows researchers to piece together the molecule's connectivity and stereochemistry. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to confirm the complete structural assignment. NMR is primarily a tool for structural elucidation in research settings rather than for high-throughput quantification in complex matrices. acs.org

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum would show characteristic absorption bands for carbonyl (C=O) groups, carbon-carbon double bonds (C=C), and ether (C-O) linkages, confirming aspects of its molecular structure.

Immunoassays for this compound Detection and Quantification

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are analytical methods that use the high specificity of an antibody-antigen interaction to detect and quantify a target molecule. nih.gov For this compound, a specific immunoassay could offer a high-throughput and cost-effective screening tool, especially for a large number of samples.

The development of an immunoassay for a small molecule like this compound would involve:

Hapten-Carrier Conjugation: Because small molecules are not typically immunogenic on their own, this compound (the hapten) would need to be chemically conjugated to a larger carrier protein.

Antibody Production: This conjugate would be used to immunize an animal to produce polyclonal or monoclonal antibodies that specifically recognize the this compound molecule.

Assay Development: A competitive ELISA format is typically used for small molecules. In this setup, a known amount of labeled this compound competes with the this compound in the sample for binding to a limited number of specific antibody sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

While theoretically feasible, the development of specific antibodies for this compound is a complex process. As such, dedicated immunoassays for this compound are not commonly reported in the mainstream scientific literature, and chromatographic methods remain the primary choice for quantitative analysis. nzdr.ruepdf.pub

Bioanalytical Method Validation for Research Applications

Before a bioanalytical method can be reliably used to quantify this compound in research or preclinical studies, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. europa.eu This validation ensures the integrity and reliability of the data generated. The key parameters evaluated are based on guidelines from regulatory agencies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eu

The core components of bioanalytical method validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. europa.eu

Accuracy: The closeness of the determined value to the nominal or known true value. It is typically expressed as the percentage of the nominal value.

Precision: The closeness of agreement among a series of measurements from the same sample. It is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels and is expressed as the coefficient of variation (CV%).

Calibration Curve: This demonstrates the relationship between the instrument response and the known concentration of the analyte over a specific range. The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision (typically within ±20%).

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures. nih.govbioanalysisforum.jp

The table below outlines the typical validation parameters and their acceptance criteria for an LC-MS/MS assay.

| Validation Parameter | Acceptance Criteria |

|---|---|

| Accuracy | The mean value should be within ±15% of the nominal value (except at LLOQ, where it should be within ±20%). |

| Precision (CV%) | The CV% should not exceed 15% (except at LLOQ, where it should not exceed 20%). |

| Selectivity | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the internal standard. |

| Calibration Curve (r²) | Correlation coefficient (r²) should typically be ≥0.99. At least 75% of standards must meet accuracy criteria. |

| Freeze-Thaw Stability | Mean concentration of stability samples should be within ±15% of nominal concentration after multiple freeze-thaw cycles. |

| Long-Term Stability | Mean concentration of stability samples should be within ±15% of nominal concentration after storage for the expected duration of the study. |

Orthogonal Analytical Methods for Comprehensive Characterization

For a comprehensive and robust characterization of a compound like this compound, relying on a single analytical technique is often insufficient. Orthogonal methods use different analytical principles to measure the same attribute, thereby providing independent confirmation of the results and a more complete understanding of the sample. nih.gov This approach significantly increases confidence in the data. theanalyticalscientist.com

A powerful orthogonal combination for the analysis of this compound in a research or quality control context is LC-UV/PDA and LC-MS . chromatographyonline.com

Liquid Chromatography with UV/Photodiode Array Detection (LC-UV/PDA): This method separates compounds based on their chromatographic properties and detects them based on their absorbance of UV light. It is a robust quantitative tool. A PDA detector also provides a UV spectrum for each peak, which can help in assessing peak purity and providing preliminary identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This method also separates compounds chromatographically but detects them based on their mass-to-charge ratio (m/z). This provides molecular weight information and, with MS/MS, structural information through fragmentation patterns. It offers superior specificity and is definitive for identity confirmation. nih.gov

By analyzing a sample with both methods, a researcher can obtain orthogonal data: quantification from the UV detector can be confirmed by the MS detector, while the identity suggested by the retention time and UV spectrum is unequivocally confirmed by the mass spectrum. This dual approach ensures that the peak being quantified is indeed this compound and is not co-eluting with an impurity that might have similar UV absorbance but a different mass. nih.gov

Pharmacokinetics and Pharmacodynamics Pk/pd in Preclinical Models of Wilforonide

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

No publicly available studies were identified that investigated the ADME properties of Wilforonide.

In Vitro Metabolic Stability and Metabolite Identification

There is no available data from in vitro studies using systems such as liver microsomes or hepatocytes to assess the metabolic stability of this compound. Furthermore, no research detailing the identification and structural elucidation of its potential metabolites could be located.

Tissue Distribution and Accumulation Profiling in Animal Models

Information on the distribution of this compound into various tissues and organs in animal models is not documented in accessible scientific literature. There are no findings on its potential for accumulation in specific tissues.

Excretion Routes and Mass Balance Studies

No mass balance studies have been published that would delineate the primary routes and rates of excretion for this compound and its metabolites from the body in preclinical species.

Elucidation of this compound Metabolic Pathways and Enzymes Involved

Research elucidating the specific metabolic pathways this compound undergoes, and the key enzymes responsible for its biotransformation (such as cytochrome P450 isoenzymes), is not available.

Preclinical Pharmacokinetic/Pharmacodynamic Modeling and Simulation

There are no published studies that have developed PK/PD models to describe the relationship between this compound exposure and its pharmacological effects in preclinical settings.

Inter-species Pharmacokinetic Comparisons in Preclinical Settings

No data is available comparing the pharmacokinetic parameters of this compound across different preclinical species (e.g., rodents, canines, non-human primates). Such comparative studies are essential for extrapolating preclinical findings to humans but have not been reported for this compound.

Table of Compounds Mentioned

Comparative Studies and Synergistic Interactions of Wilforonide

Comparative Analysis with Other Constituents from Tripterygium wilfordii and Related Natural Products

Wilforonide belongs to a class of compounds derived from Tripterygium wilfordii (TwHF), which also includes well-studied constituents such as triptolide (B1683669), tripdiolide, triptonide, wilforgine (B207125), and wilforine (B192672) nih.govnih.govresearchgate.netfrontiersin.org. These compounds collectively contribute to the complex pharmacological effects of TwHF, which has been traditionally used for autoimmune and inflammatory diseases researchgate.netfrontiersin.org.

Pharmacokinetic comparisons have also been made among various Tripterygium wilfordii constituents. One study investigating the pharmacokinetics of six major blood-entering components—including triptolide, wilforgine, and wilforlide A—in normal versus adjuvant arthritis rat models revealed differential effects. Specifically, model rats exhibited significantly prolonged half-life (t1/2) and mean residence time (MRT0-∞) for wilforgine, and significantly shortened t1/2 and MRT0-∞ for wilforlide A, compared to normal rats. The pharmacokinetics of the other four components, including triptolide, showed no significant changes nih.gov. While this compound was not explicitly detailed in this specific pharmacokinetic comparison, this study highlights how disease states can differentially impact the disposition of various Tripterygium wilfordii compounds nih.gov.

In other comparative analyses, Demethylzeylasteral (DEM), another compound found in TwHF, was evaluated against the TwHF extract itself in a preclinical model of diabetic nephropathy. The study indicated that while both TwHF and DEM reduced proteinuria, DEM demonstrated a more pronounced reduction than the TwHF extract researchgate.net. Such findings suggest that the comparative efficacy of individual constituents like this compound versus the whole extract can vary depending on the specific disease model and endpoint.

Table 1: Comparative Pharmacokinetic Changes of Tripterygium wilfordii Constituents in Adjuvant Arthritis Rat Models

| Compound | Parameter | Normal Rats (Reference) | Adjuvant Arthritis Rats | Comparison to Normal Rats |

| Wilforgine | t1/2 | Not specified | Prolonged | Significantly prolonged |

| Wilforgine | MRT0-∞ | Not specified | Prolonged | Significantly prolonged |

| Wilforlide A | t1/2 | Not specified | Shortened | Significantly shortened |

| Wilforlide A | MRT0-∞ | Not specified | Shortened | Significantly shortened |

| Others | t1/2, MRT | Not specified | No significant change | No significant change |

Note: Specific numerical values for pharmacokinetic parameters were not provided in the source material; changes are described qualitatively. nih.gov

Synergistic or Antagonistic Effects of this compound with Other Phytochemicals or Investigational Compounds

Research into synergistic interactions involving this compound often draws parallels from studies on other prominent Tripterygium wilfordii compounds, such as triptolide, which has demonstrated synergistic effects when combined with other chemotherapeutic agents nih.gov. This suggests a potential for this compound to engage in similar beneficial interactions with various phytochemicals or investigational compounds.

Studies involving complex herbal formulations containing Tripterygium wilfordii have provided evidence of synergistic effects. For example, the combination of Tripterygium wilfordii Hook. f. (LGT) extract with Lysimachia christinae Hance (JQC) extract showed a synergistic effect in inhibiting the proliferation of non-small cell lung cancer cells in preclinical studies nih.gov. This combination also demonstrated a reduction in the hepatotoxicity and nephrotoxicity associated with LGT, while simultaneously improving the tumor inhibition rate nih.gov. Kaempferol, a compound present in both LGT and JQC, is known for its anti-cancer, anti-inflammatory, and protective effects against liver injury, potentially contributing to the observed synergistic and detoxifying outcomes nih.gov.

While specific studies detailing the synergistic or antagonistic effects of this compound directly with other isolated phytochemicals are limited in the reviewed literature, the general trend observed with Tripterygium wilfordii extracts suggests a high potential for such interactions. The multi-component nature of herbal medicines implies that individual constituents often work in concert, modulating each other's activities, absorption, and metabolism.

Combination Therapies in Preclinical Disease Models Involving this compound

The application of Tripterygium wilfordii extracts, which contain this compound, in combination therapies has been explored in various preclinical and clinical settings. A notable example is the treatment of active rheumatoid arthritis (RA), where a multicenter, randomized controlled trial compared methotrexate (B535133) (MTX) monotherapy, TwHF extract monotherapy, and a combination of MTX and TwHF nih.gov.

In this trial, the combination therapy of MTX and TwHF demonstrated superior efficacy compared to MTX monotherapy in controlling disease activity. Specifically, the proportion of patients achieving an American College of Rheumatology (ACR) 50 response at week 24 was significantly higher in the MTX+TwHF group (76.8%) than in the MTX monotherapy group (46.4%) nih.gov. The TwHF monotherapy group also showed a statistically significant improvement over MTX monotherapy (55.1% vs. 46.4%) nih.gov. These findings, while pertaining to the extract, indicate the potential for this compound, as a key component, to contribute to enhanced therapeutic outcomes when used in combination with other agents in disease models relevant to autoimmune inflammation.

Furthermore, preclinical models have investigated the benefits of combining Tripterygium wilfordii extracts with other agents to mitigate toxicity and enhance efficacy. As mentioned, the combination of LGT (containing this compound) with JQC in S180 mice for lung cancer not only improved tumor inhibition but also reversed the elevated serum alanine/aspartate aminotransferase (ALT/AST) levels induced by LGT, thereby reducing hepatotoxicity nih.gov. This demonstrates a protective role of the combined therapy, suggesting that this compound might participate in such synergistic interactions that balance efficacy with safety in complex disease management strategies.

Table 2: Comparative Efficacy of Methotrexate, Tripterygium wilfordii Hook F (TwHF) Extract, and Combination Therapy in Rheumatoid Arthritis (ACR50 Response at Week 24)

| Treatment Group | ACR50 Response Rate (%) | Number of Patients Responding / Total | p-value vs. MTX Monotherapy |

| Methotrexate (MTX) | 46.4 | 32 / 69 | - |

| TwHF Extract | 55.1 | 38 / 69 | 0.014 |

| MTX + TwHF Extract | 76.8 | 53 / 69 | < 0.001 |

Data based on intention-to-treat analysis from a randomized controlled trial in patients with active rheumatoid arthritis. nih.gov

Table 3: Effects of Tripterygium wilfordii Hook F (TwHF) Extract Alone vs. Combination with Lysimachia christinae Hance (JQC) in Preclinical Lung Cancer Models

| Treatment Regimen | Observed Effects |

| TwHF Extract Alone | Induced hepatotoxicity and nephrotoxicity; inhibited tumor cell proliferation |

| TwHF + JQC Combination | Reduced hepatotoxicity and nephrotoxicity; improved tumor inhibition rate |

| Reversed elevated serum ALT/AST levels induced by TwHF |

Findings are based on preclinical studies in S180 mice models. Specific numerical data for toxicity reversal and tumor inhibition rate improvement were not detailed in the source material. nih.gov

Compound List:

this compound

Triptolide

Tripdiolide

Triptonide

Wilforgine

Wilforine

Tripterine

Wilforlide A

Demethylzeylasteral (DEM)

Methotrexate (MTX)

Kaempferol

Advanced Research Methodologies and Emerging Technologies in Wilforonide Studies

Application of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)

Omics technologies provide a comprehensive, high-throughput approach to analyze the collective molecules within biological systems, offering deep insights into cellular processes and compound effects hee.nhs.ukhumanspecificresearch.org. When applied to Wilforonide research, these disciplines can collectively map its molecular footprint and functional impact.

Genomics focuses on an organism's complete set of DNA hee.nhs.ukhumanspecificresearch.org. While not directly measuring this compound's immediate effects, genomic analysis can identify genetic variations or predispositions that might influence cellular responses to the compound, or reveal genes that are known targets or are involved in pathways modulated by this compound.

Transcriptomics analyzes the complete set of RNA transcripts produced by the genome at a specific time, reflecting gene expression levels hee.nhs.ukhumanspecificresearch.orgmdpi.com. Transcriptomic studies can identify which genes are activated or suppressed by this compound, providing direct evidence of its influence on cellular signaling pathways and gene regulatory networks. This can help pinpoint downstream effects and potential molecular targets.

Proteomics involves the large-scale study of proteins, their structures, functions, and interactions hee.nhs.ukhumanspecificresearch.orgmdpi.comrevespcardiol.org. By analyzing changes in protein abundance, post-translational modifications, or protein-protein interactions, proteomics can reveal how this compound affects cellular machinery and identify specific proteins that mediate its biological activity.

Metabolomics provides a comprehensive analysis of all metabolites and low molecular weight compounds within a biological sample hee.nhs.ukhumanspecificresearch.orgmdpi.comrevespcardiol.org. This approach can reveal this compound's impact on cellular metabolic pathways, energy production, and signaling cascades, offering a functional readout of its cellular effects.

The integration of these omics datasets, known as multi-omics, offers a holistic view, enabling researchers to construct comprehensive models of this compound's mechanism of action and its effects on cellular systems mdpi.comenago.com.

| Omics Technology | Focus Area | Potential Insights for this compound Studies |

| Genomics | DNA sequence, genetic variations | Identify potential genetic predispositions or targets related to this compound's action; understand genetic background influencing response. |

| Transcriptomics | RNA transcripts, gene expression | Reveal genes upregulated or downregulated by this compound, indicating pathway activation or inhibition and potential molecular targets. |

| Proteomics | Proteins, their abundance, modifications, interactions | Identify proteins that this compound directly interacts with or whose levels are altered, pointing to its mechanism of action and cellular roles. |

| Metabolomics | Small molecule metabolites, metabolic pathways | Map changes in cellular metabolism induced by this compound, revealing its impact on cellular energy, signaling, and biochemical processes. |

Nanotechnology-Based Systems for Research Probes and Controlled Release (excluding dosage/administration)

Nanotechnology offers sophisticated tools for enhancing the study of compounds like this compound, particularly in developing precise research probes and enabling controlled experimental manipulations.

Nanoprobes can be engineered to interact specifically with biological molecules or cellular structures. For this compound research, nanoprobes could be designed, for instance, as fluorescently labeled entities that bind to or localize with this compound or its cellular targets, allowing for sensitive detection and visualization in experimental settings frontiersin.orgnih.gov. This could aid in understanding this compound's distribution at a subcellular level within experimental models.

Nanocarriers can be utilized to improve the solubility of compounds like this compound for in vitro assays or to achieve controlled release for precise experimental timing and localization, independent of therapeutic dosage nih.govnih.gov. For example, this compound could be encapsulated within nanoparticles to facilitate its delivery to specific cell populations in culture or to maintain a consistent concentration over a defined experimental period, thereby refining experimental control and data reliability.

| Nanotechnology Application | Purpose in Research | Potential Benefit for this compound Studies |

| Nanoprobes (e.g., fluorescent) | Imaging, detection, tracking of molecules or cellular components. | Visualize this compound's cellular localization or binding to specific targets with high sensitivity in experimental models; enable precise tracking of its experimental distribution. |

| Nanocarriers (e.g., liposomes, nanoparticles) | Enhanced solubility, controlled release for experimental manipulation. | Improve solubility for in vitro assays; enable precise temporal or spatial delivery for experimental studies, enhancing control over compound exposure in research settings. |